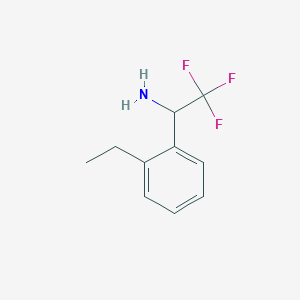
1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by a trifluoromethyl group attached to an amine group, which is further connected to a phenyl ring substituted with an ethyl group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylphenylamine and trifluoroacetic acid.
Reaction Conditions: The reaction involves the nucleophilic substitution of trifluoroacetic acid with 2-ethylphenylamine under controlled conditions, often using a strong base such as sodium hydride to facilitate the reaction.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Safety Measures: Proper safety measures are implemented to handle the reactive and potentially hazardous chemicals involved in the synthesis.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less fluorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products include oxidized derivatives, reduced amines, and substituted amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mécanisme D'action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, and other physiological processes.
Mechanism: The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other compounds with similar structures include 1-(2-ethylphenyl)ethanone and 1-(2-ethylphenyl)propan-1-one.
Uniqueness: 1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3 |
Clé InChI |
BHNITXWLSREPOR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


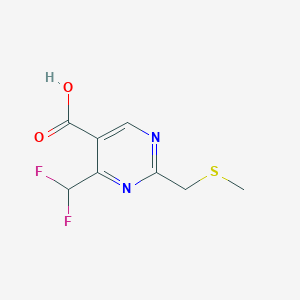
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
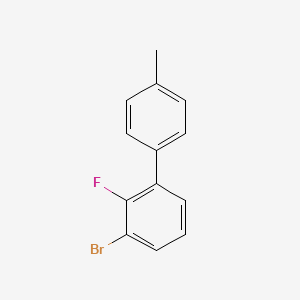


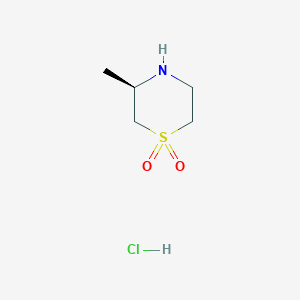

![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)
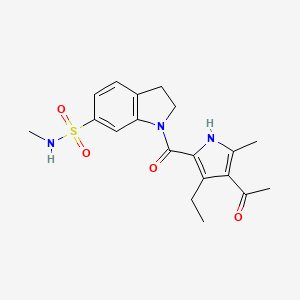
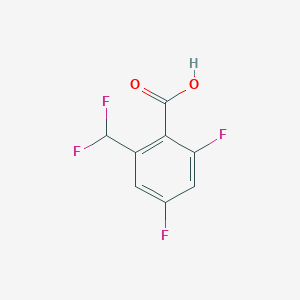
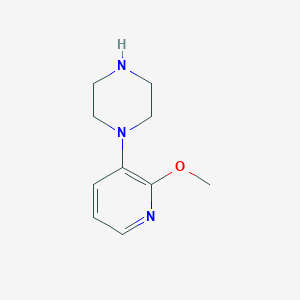
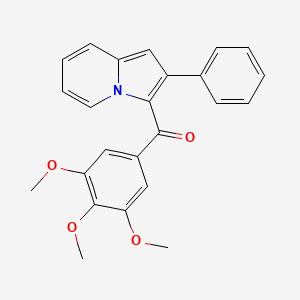
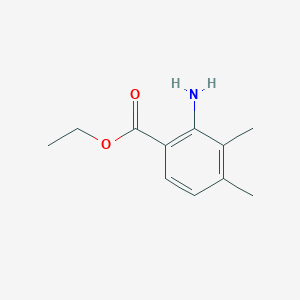
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
